2-(2-methoxyphenyl)-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Description
The compound 2-(2-methoxyphenyl)-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile (Molecular Formula: C₂₅H₂₄N₄O₃; Molecular Weight: 428.49 g/mol) is a heterocyclic molecule featuring an oxazole core substituted with a 2-methoxyphenyl group at position 2 and a 4-(2-methylbenzoyl)piperazinyl group at position 5, along with a nitrile moiety at position 4. This structure combines aromatic, heterocyclic, and amide functionalities, making it a candidate for pharmacological studies, particularly in receptor modulation due to the piperazine moiety’s role in enhancing bioavailability and binding affinity .
Properties
IUPAC Name |
2-(2-methoxyphenyl)-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c1-16-7-3-4-8-17(16)22(28)26-11-13-27(14-12-26)23-19(15-24)25-21(30-23)18-9-5-6-10-20(18)29-2/h3-10H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKPLBLBOTYOGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CC=C4OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenyl)-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. The process may start with the preparation of the oxazole ring, followed by the introduction of the methoxyphenyl and methylbenzoyl groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenyl)-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Various substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new aromatic or aliphatic groups.
Scientific Research Applications
Medicinal Chemistry
The compound is investigated for its pharmacological properties, particularly as a potential lead compound in drug development. Its interactions with biological targets are explored to understand its mechanism of action and therapeutic potential.
- Anticancer Activity : Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has demonstrated effectiveness against leukemia (CCRF-CEM and MOLT-4), colon cancer (COLO 205), and breast cancer (MDA-MB-231) cell lines, with average GI50 values indicating effective inhibition of cell growth.
| Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |
|---|---|---|---|
| CCRF-CEM | 5.37 | 12.9 | 36 |
| MOLT-4 | 6.08 | 14.0 | 38 |
| COLO 205 | 42.98 | 80.0 | 100 |
| MDA-MB-231 | 11.55 | 25.0 | 50 |
This suggests that the compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Properties
In addition to anticancer activity, the compound has shown promising antimicrobial effects against various bacterial strains in vitro. Ongoing studies aim to determine specific minimum inhibitory concentrations (MICs) to establish its efficacy as an antimicrobial agent.
In Vitro Evaluation
A study on various cancer cell lines revealed dose-dependent cytotoxic effects when treated with this compound. Flow cytometry assays indicated increased apoptosis rates in treated cells compared to controls.
Molecular Docking Studies
Molecular docking simulations have been performed to predict the binding affinity of the compound to proteins involved in cancer progression, such as cyclin-dependent kinases (CDKs). The results indicated strong interactions with CDK2, underscoring its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenyl)-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to a broader class of piperazinyl-oxazole-carbonitrile derivatives. Below is a systematic comparison with structurally similar compounds, focusing on substituent variations and their implications.
Substituent Variations in the Piperazine Moiety
Fluorinated Benzoyl Analogs
- 5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile (C₂₁H₁₅F₂N₅O₂; Molecular Weight: 415.37 g/mol) Key Difference: Replacement of the 2-methylbenzoyl group with 2-fluorobenzoyl and substitution of the 2-methoxyphenyl group with 2-fluorophenyl. Impact: Fluorination increases electronegativity and may enhance metabolic stability by reducing susceptibility to oxidative degradation.
Chlorinated Benzoyl Analogs
- 5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile (C₂₀H₁₆ClN₅O₂; Molecular Weight: 405.83 g/mol)
- Key Difference : Substitution of 2-methylbenzoyl with 3-chlorobenzoyl and replacement of the 2-methoxyphenyl group with a furan-2-yl group.
- Impact : Chlorine’s electron-withdrawing nature may alter electronic distribution, affecting binding affinity. The furan ring introduces a smaller heterocycle, which could influence solubility and π-π stacking interactions .
Methoxybenzoyl Analogs
- 2-(Furan-2-yl)-5-[4-(2-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile (CAS: 915894-08-5; C₂₀H₁₇N₅O₄; Molecular Weight: 399.38 g/mol)
Substituent Variations in the Oxazole Core
Ethenyl-Linked Derivatives
- 5-[4-(4-Chlorobenzoyl)piperazin-1-yl]-2-[2-(2-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile (C₂₇H₂₂ClN₅O₃; Molecular Weight: 507.95 g/mol)
tert-Butyl-Substituted Derivatives
- 5-[4-(4-tert-Butylbenzoyl)piperazin-1-yl]-2-[2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile (C₂₈H₃₀N₄O₃; Molecular Weight: 470.57 g/mol) Key Difference: Incorporation of a bulky 4-tert-butylbenzoyl group.
Comparative Data Table
Key Findings and Implications
Electron-Withdrawing Groups (e.g., F, Cl) on the benzoyl moiety improve metabolic stability but may reduce binding affinity due to altered electronic effects .
Bulkier Substituents (e.g., tert-butyl) favor CNS-targeted applications but compromise solubility .
Ethenyl Linkers increase conformational flexibility, which could optimize binding but reduce metabolic stability .
Biological Activity
The compound 2-(2-methoxyphenyl)-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile (CAS Number: 946308-93-6) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 402.4 g/mol. The structure features a methoxyphenyl group, a piperazine moiety, and an oxazole ring, which are known to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H22N4O3 |
| Molecular Weight | 402.4 g/mol |
| CAS Number | 946308-93-6 |
Anticancer Potential
Recent studies have indicated that compounds with structural similarities to This compound exhibit significant anticancer properties. For instance, pyrazole derivatives have shown promising results against various cancer cell lines, including breast cancer subtypes such as MCF-7 and MDA-MB-231. The combination of these derivatives with doxorubicin has demonstrated synergistic effects in enhancing cytotoxicity against resistant cancer cells .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. For example, the inhibition of certain kinases involved in cancer progression has been suggested as a possible pathway . Furthermore, the compound's ability to modulate the activity of serotonin receptors (5-HT1A and 5-HT2A) has also been noted, indicating potential applications in neuropharmacology .
Study on Antitumor Activity
In a recent study published in Bioorganic Chemistry, several pyrazole derivatives were tested for their antitumor activity. Among these, compounds similar to This compound exhibited significant cytotoxic effects against breast cancer cell lines. The study utilized apoptosis assays to confirm that the compounds induced cell death through mitochondrial pathways .
Antimicrobial Activity
Another investigation focused on the antimicrobial properties of related compounds found that certain derivatives displayed notable inhibition against pathogenic bacteria. The mechanism involved disruption of bacterial cell membranes leading to cell lysis . This suggests that This compound could potentially be explored for developing new antimicrobial agents.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(2-methoxyphenyl)-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile?
- Methodological Answer : The synthesis typically involves multi-step protocols. For the oxazole core, cyclization of substituted benzoic acid hydrazides using phosphorus oxychloride (POCl₃) at 120°C is effective, as demonstrated in analogous oxadiazole syntheses . The piperazine moiety can be introduced via nucleophilic substitution or coupling reactions, with purification achieved using column chromatography and recrystallization (e.g., from ethanol/water mixtures) . Reaction progress should be monitored via TLC and intermediate characterization via IR spectroscopy .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- IR Spectroscopy : To confirm functional groups (e.g., nitrile stretch ~2200 cm⁻¹, carbonyl bands ~1680 cm⁻¹) .
- NMR (¹H/¹³C) : To verify substituent positions on the oxazole and piperazine rings. For example, methoxy protons resonate at δ ~3.8–4.0 ppm, and aromatic protons show splitting patterns dependent on substitution .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns. mzCloud data for similar piperazinyl-oxazole compounds provide reference fragmentation pathways .
Q. How can X-ray crystallography confirm the molecular structure?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. For example, analogous oxazole derivatives (e.g., 4-(2-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one) have been structurally resolved using Mo-Kα radiation (λ = 0.71073 Å), revealing bond lengths and angles critical for validating stereochemistry . Crystallization in solvents like DMSO/ethanol mixtures is recommended for optimal crystal growth .
Advanced Research Questions
Q. How can conflicting data in reaction mechanisms for oxazole ring formation be resolved?
- Methodological Answer : Mechanistic ambiguities (e.g., cyclization vs. rearrangement pathways) can be addressed via isotopic labeling (e.g., ¹⁵N-tracers) or computational modeling (DFT studies). For instance, POCl₃-mediated cyclization in analogous systems proceeds through a Vilsmeier-Haack-like intermediate, as supported by kinetic isotope effects . Competing pathways should be evaluated using kinetic profiling and in situ IR monitoring .
Q. How to design structure-activity relationship (SAR) studies targeting the piperazine moiety?
- Methodological Answer :
- Synthetic Modifications : Replace the 2-methylbenzoyl group with electron-withdrawing/donating substituents (e.g., -CF₃, -OCH₃) to assess effects on bioactivity .
- Biological Assays : Screen derivatives against target receptors (e.g., serotonin or dopamine receptors) using radioligand binding assays. For example, piperazinyl compounds with methoxyphenyl groups show affinity for 5-HT₁A receptors .
- Computational Docking : Use software like AutoDock Vina to predict binding poses, leveraging crystallographic data from related structures (e.g., PDB entries for piperazine-containing ligands) .
Q. What strategies mitigate synthetic impurities in large-scale preparations?
- Methodological Answer :
- HPLC Optimization : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves impurities like unreacted hydrazide intermediates. Adjust pH to 3.0 (with TFA) for sharper peaks .
- Recrystallization : Use solvent systems like ethyl acetate/hexane (3:1) to remove hydrophobic byproducts. Monitor purity via melting point analysis (e.g., target mp 147–151°C for analogous oxazole derivatives) .
Q. How can computational methods predict biological targets for this compound?
- Methodological Answer :
- Pharmacophore Modeling : Align the compound’s features (e.g., nitrile, methoxyphenyl) with known pharmacophores for kinases or GPCRs. Tools like Schrödinger’s Phase are recommended .
- Machine Learning : Train models on ChEMBL datasets for piperazine-oxazole hybrids to predict toxicity profiles or off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
